molecular formula C13H9F3N2O2 B3057534 Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester CAS No. 821768-25-6

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester

Cat. No.: B3057534
CAS No.: 821768-25-6
M. Wt: 282.22 g/mol
InChI Key: VWXYNDHALWLUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester typically involves the reaction of 6-(trifluoromethyl)-3-pyridinol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:

6-(trifluoromethyl)-3-pyridinol+phenyl chloroformatecarbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester\text{6-(trifluoromethyl)-3-pyridinol} + \text{phenyl chloroformate} \rightarrow \text{this compound} 6-(trifluoromethyl)-3-pyridinol+phenyl chloroformate→carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 6-(trifluoromethyl)-3-pyridinol and phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with enzyme active sites, potentially inhibiting their activity. The phenyl ester group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, dimethyl-, 3-pyridinyl ester: Similar structure but with dimethyl groups instead of a phenyl ester.

    Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester: Similar structure but with a methyl ester group instead of a phenyl ester.

Uniqueness

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

phenyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)11-7-6-9(8-17-11)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXYNDHALWLUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457715
Record name Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821768-25-6
Record name Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine (2.9 mL) was added to a solution of 2-trifluoromethyl-5-aminopyridine (1.95 g) in chloroform (15 mL), the mixture was cooled in ice, and phenyl chloroformate (1.8 mL) was added thereto. The resulting mixture was stirred at room temperature overnight, and the reaction mixture was concentrated under reduced pressure. The residue was washed with isopropyl ether to afford phenyl[6-(trifluoromethyl)pyridin-3-yl]carbamate (2.16 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.